Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-
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Overview
Description
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of acetamide groups and a 3,4-dimethoxyphenyl moiety, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,2-dichloroacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,4-dimethylphenyl)-
- A740003
Uniqueness
Compared to similar compounds, Acetamide, N,N’-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-] stands out due to its unique combination of functional groups and reactivity. Its distinct structure allows for specific interactions and applications that are not achievable with other related compounds.
Properties
CAS No. |
58085-01-1 |
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Molecular Formula |
C13H14Cl4N2O4 |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C13H14Cl4N2O4/c1-22-7-4-3-6(5-8(7)23-2)11(18-12(20)9(14)15)19-13(21)10(16)17/h3-5,9-11H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
YMMTZDYTLGQBFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl)OC |
Origin of Product |
United States |
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